molecular formula C10H17F2N B6157777 3-(4,4-difluorocyclohexyl)pyrrolidine CAS No. 1430091-75-0

3-(4,4-difluorocyclohexyl)pyrrolidine

Cat. No.: B6157777
CAS No.: 1430091-75-0
M. Wt: 189.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Difluorocyclohexyl)pyrrolidine is a cyclic secondary amine with the molecular formula C10H17F2N. This compound has garnered attention in various fields of research and industry, including drug discovery, material science, and advanced technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)pyrrolidine typically involves the reaction of 4,4-difluorocyclohexanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and technologies.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Difluorocyclohexyl)morpholine
  • 3-(4,4-Difluorocyclohexyl)piperidine
  • 3-(4,4-Difluorocyclohexyl)azetidine

Uniqueness

3-(4,4-Difluorocyclohexyl)pyrrolidine is unique due to its specific structural features, such as the presence of the difluorocyclohexyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,4-difluorocyclohexyl)pyrrolidine involves the reaction of 4,4-difluorocyclohexanone with pyrrolidine in the presence of a reducing agent.", "Starting Materials": [ "4,4-difluorocyclohexanone", "pyrrolidine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 4,4-difluorocyclohexanone in a suitable solvent such as ethanol or methanol.", "Step 2: Add pyrrolidine to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization to obtain 3-(4,4-difluorocyclohexyl)pyrrolidine as a white solid." ] }

CAS No.

1430091-75-0

Molecular Formula

C10H17F2N

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.